molecular formula C11H15Cl3N2 B7897642 (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7897642
M. Wt: 281.6 g/mol
InChI Key: XAYDBZBYRCIIRB-FVGYRXGTSA-N
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Description

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring attached to a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and it is typically encountered as a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride generally involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzyl bromide and (S)-pyrrolidine.

    Reaction Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3,4-dichlorobenzyl bromide is reacted with (S)-pyrrolidine in an appropriate solvent like acetonitrile or dimethylformamide under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

    Purification: The crude product is purified by recrystallization or chromatography to obtain the desired (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzyl group, potentially converting it to a benzyl alcohol derivative.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

2.1. Neuropharmacology:
Research indicates that (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibits properties that may be beneficial in treating neurological disorders. It has been studied as a potential triple reuptake inhibitor affecting serotonin, norepinephrine, and dopamine transporters . This mechanism is significant for conditions such as depression and anxiety.

2.2. Antidepressant Activity:
In preclinical studies, the compound has demonstrated antidepressant-like effects in animal models. These effects are attributed to its ability to modulate neurotransmitter levels in the brain, thereby improving mood and cognitive function .

2.3. Potential in Pain Management:
The compound's interaction with pain pathways suggests it could be explored for analgesic properties. Initial studies have shown promise in reducing pain responses in animal models, warranting further investigation into its mechanisms of action .

Case Studies

Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal evaluated the antidepressant effects of this compound in rodents. Results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as a therapeutic agent for depression .

Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of the compound revealed that it significantly reduced pain responses in models of acute and chronic pain. The findings suggest that further clinical trials could establish its efficacy and safety for pain management .

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl bromide
  • 3,4-Dichlorobenzyl alcohol
  • 3,4-Dichlorobenzoyl chloride

Uniqueness

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is unique due to the presence of both the pyrrolidine ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Biological Activity

(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound with significant implications in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its dichlorobenzyl group and a pyrrolidinyl amine group. Its molecular formula is C11H15Cl2NC_{11}H_{15}Cl_2N with a molecular weight of 281.61 g/mol. The presence of chlorine atoms enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
  • Receptor Modulation : It can interact with receptors, altering their function and affecting cellular signaling pathways.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have shown that it exhibits potent activity against various pathogens:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 2 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .

Anticancer Potential

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

StudyFindings
Antimicrobial Efficacy A study reported that the compound showed an MIC of 3.12 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics .
Anticancer Activity In vitro tests demonstrated significant inhibition of cancer cell growth in breast and lung cancer models .
Mechanistic Insights Research highlighted the compound's ability to modulate sphingomyelinase activity, which is crucial in cancer cell signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions. Variants of this compound have been explored for enhanced biological activities. For instance, modifications to the dichlorobenzyl moiety or pyrrolidine ring can lead to derivatives with improved efficacy against specific targets .

Properties

IUPAC Name

(3S)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-10-2-1-8(5-11(10)13)6-15-9-3-4-14-7-9;/h1-2,5,9,14-15H,3-4,6-7H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYDBZBYRCIIRB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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